molecular formula C9H11N3O3 B13987384 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone

4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone

Cat. No.: B13987384
M. Wt: 209.20 g/mol
InChI Key: ILOJWRNMZBFSHS-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexanone with 4-nitro-1H-pyrazole under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(4-Nitro-1H-pyrazol-1-yl)cyclohexanone stands out due to its unique combination of a cyclohexanone moiety with a nitro-substituted pyrazole ring. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)cyclohexan-1-one

InChI

InChI=1S/C9H11N3O3/c13-9-3-1-7(2-4-9)11-6-8(5-10-11)12(14)15/h5-7H,1-4H2

InChI Key

ILOJWRNMZBFSHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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